4-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP) is a novel radioiodinated compound developed for potential use in breast cancer imaging [, ]. It exhibits high affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptor subtypes, which are overexpressed in various cancer cell lines, including breast cancer [, ]. 4-[¹²⁵I]BP is not a drug and does not have dosages or side effects.
4-[¹²⁵I]BP acts by binding with high affinity to sigma receptors, specifically the σ1 and σ2 subtypes [, ]. While the exact function of sigma receptors remains elusive, studies suggest their involvement in various cellular processes, including proliferation, apoptosis, and signal transduction [, ]. 4-[¹²⁵I]BP's ability to target these receptors, which are overexpressed in breast cancer cells, makes it a potential candidate for imaging and targeted therapy [, ].
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: